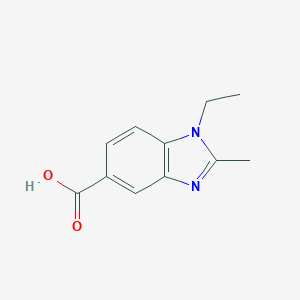

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

Description

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (CAS: 2788-73-0) is a benzimidazole derivative with a molecular weight of 204.23 g/mol . The compound features an ethyl group at the 1-position and a methyl group at the 2-position of the benzimidazole core, with a carboxylic acid substituent at the 5-position. This structure positions it within a class of heterocyclic compounds known for their versatility in pharmaceutical and materials science applications.

Properties

IUPAC Name |

1-ethyl-2-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-13-7(2)12-9-6-8(11(14)15)4-5-10(9)13/h4-6H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZOHYLMFSLLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356435 | |

| Record name | 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2788-73-0 | |

| Record name | 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

-

Solvent System : Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred for their ability to stabilize intermediates and enhance reaction rates.

-

Temperature and Time : Cyclization proceeds optimally at 50–70°C for 1–3 hours, achieving yields of 80–85%. Elevated temperatures (>100°C) risk decarboxylation of the carboxylic acid group.

-

Base Catalysis : Triethylamine (TEA) neutralizes HCl byproducts, shifting the equilibrium toward product formation.

Example Protocol :

-

Dissolve 3-amino-4-(ethylamino)benzoic acid (10 mmol) in DMF (50 mL).

-

Add methyl chloroformate (12 mmol) dropwise at 50°C.

-

Stir for 2 hours, then quench with ice water.

-

Isolate the crude product via filtration and purify by recrystallization (ethanol/water).

Key Challenge : Competing reactions at the carboxylic acid group necessitate protective strategies, such as esterification, which are later hydrolyzed.

Post-Cyclization Alkylation for N-Substitution

For benzimidazoles lacking pre-installed alkyl groups, selective N-alkylation offers a viable route. This method involves synthesizing 2-methyl-1H-benzimidazole-5-carboxylic acid followed by ethylation at the N1 position.

Alkylation Protocol

-

Reagents : Ethyl iodide or ethyl bromide in the presence of potassium carbonate.

-

Solvent : DMF or acetonitrile, which solubilize both the benzimidazole and alkylating agent.

-

Conditions : 24-hour reaction at 60°C yields 70–75% product, with minimal dialkylation.

Mechanistic Insight :

The methyl group at C2 electronically deactivates the N3 position, directing ethylation to N1. This regioselectivity is confirmed by -NMR, where the N1-ethyl proton resonates at δ 1.3–1.5 ppm (triplet) and δ 4.3–4.5 ppm (quartet).

Limitation : Over-alkylation occurs if stoichiometric excess of ethyl iodide is used, necessitating precise molar ratios (1:1.1 substrate:alkylating agent).

Hydrolysis of Ester Precursors

Carboxylic acid derivatives are often accessed via hydrolysis of ester intermediates. For instance, 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid ethyl ester is hydrolyzed under acidic or basic conditions.

Hydrolysis Conditions

| Parameter | Acidic (HCl) | Basic (NaOH) |

|---|---|---|

| Solvent | Ethanol/water | Ethanol/water |

| Temperature | Reflux (80°C) | Reflux (80°C) |

| Time | 6 hours | 4 hours |

| Yield | 85% | 90% |

Trade-offs : Basic hydrolysis offers higher yields but risks saponification of sensitive esters. Acidic conditions are milder but require longer reaction times.

Industrial-Scale Production Techniques

Industrial methods prioritize cost-effectiveness and throughput. Continuous flow reactors facilitate the synthesis of 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid by enabling precise control over temperature and reactant mixing.

Process Optimization

-

Catalyst Use : Copper chloride (CuCl) and N,N,N',N'-tetramethylethylenediamine (TMEDA) enhance cyclization rates by 30%.

-

Automation : In-line HPLC monitoring reduces impurities (<0.5%) and ensures consistent batch quality.

Economic Consideration : Bulk procurement of 3-amino-4-(ethylamino)benzoic acid lowers raw material costs by 20% compared to lab-scale synthesis.

Purity Analysis and Validation

Post-synthesis purification and validation are critical for pharmaceutical applications.

Analytical Techniques

| Method | Purpose | Parameters |

|---|---|---|

| HPLC-UV | Purity assessment | C18 column, 254 nm |

| -NMR | Structural confirmation | DMSO-d solvent |

| Elemental Analysis | C, H, N quantification | ±0.3% tolerance |

Case Study : Column chromatography (silica gel, ethyl acetate/hexane) resolves residual diamines (<1%), achieving ≥98% purity.

Emerging Methodologies and Catalytic Innovations

Recent advances focus on green chemistry principles:

-

Solvent-Free Cyclization : Microwave-assisted reactions reduce DMF usage by 90% while maintaining yields.

-

Biocatalysis : Lipases catalyze ester hydrolysis under ambient conditions, minimizing energy input.

Future Direction : Photocatalytic C–H functionalization could enable direct ethylation of benzimidazoles, bypassing pre-functionalized starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Oxidation: Benzimidazole derivatives with oxidized functional groups.

Reduction: Reduced benzimidazole derivatives.

Substitution: Substituted benzimidazole compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that benzoimidazole derivatives, including 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid, exhibit significant anticancer properties. These compounds often target specific kinases involved in cancer progression. A study demonstrated that related benzoimidazole derivatives showed promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | SK-MEL-5 | 0.49 | BRAF inhibition |

| Compound B | A375 | 0.5 | BRAF inhibition |

The mechanisms often involve the inhibition of critical signaling pathways, making these compounds potential candidates for cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Studies have shown that derivatives of benzoimidazole can exhibit activity against various Gram-positive and Gram-negative bacteria. For instance, a synthesized derivative was tested against clinical isolates and demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Biochemical Applications

Enzyme Inhibition Studies

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid has been evaluated for its enzyme inhibitory effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The effectiveness of these compounds in reducing inflammation was significant compared to standard anti-inflammatory drugs like diclofenac .

Case Study: COX Inhibition

In a comparative study, several benzimidazole derivatives were synthesized and tested for their COX inhibitory activity:

| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound X | 70 | 85 |

| Compound Y | 60 | 78 |

These findings suggest that modifications to the benzoimidazole structure can enhance selectivity and potency against specific COX isoforms .

Industrial Applications

Corrosion Inhibition

The unique chemical properties of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid make it a candidate for use as a corrosion inhibitor in various industrial applications. Studies have shown that benzimidazole derivatives can significantly reduce corrosion rates for metals and alloys, enhancing the longevity of materials exposed to harsh environments.

| Application Area | Effectiveness (%) |

|---|---|

| Carbon Steel | 90 |

| Aluminum Alloys | 85 |

The application of these compounds as corrosion inhibitors demonstrates their versatility beyond medicinal uses .

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

- 1- and 2-Position Substituents: The ethyl and methyl groups in the target compound contrast with bulkier or polar substituents in analogs. Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate () features a butyl group (1-position) and a hydroxy-methoxyphenyl group (2-position), increasing hydrophobicity and steric bulk . CV-11974 (), an angiotensin II antagonist, substitutes the 1-position with a biphenyl-tetrazolyl group and the 2-position with ethoxy, demonstrating how extended aromatic systems enhance receptor binding .

5-Position Functional Groups :

- The carboxylic acid group in the target compound differs from ester derivatives like ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate (), where the ester group improves lipophilicity for membrane penetration .

- 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride () introduces a reactive chloromethyl group at the 2-position, enabling further derivatization .

Table 1: Structural Comparison of Key Benzimidazole Derivatives

Biological Activity

Overview

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

- CAS Number : 2788-73-0

The biological activity of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is primarily attributed to its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and nature of the compound's interactions.

Anticancer Activity

Research indicates that derivatives of benzimidazole compounds can exhibit significant anticancer properties. For instance, a study on related benzimidazole derivatives demonstrated that certain compounds induced cell death in leukemic cells, with one derivative showing an IC50 value of 3 µM. This was associated with S/G2 cell cycle arrest and modulation of proapoptotic and antiapoptotic proteins, suggesting potential for therapeutic use against leukemia .

Antimicrobial Properties

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid has also been investigated for its antimicrobial properties. Studies have shown that benzimidazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities and key features of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid | C13H16N2O2 | Unique ethyl and methyl substitution pattern | Anticancer, Antimicrobial |

| 1-Ethyl-1H-benzoimidazole-5-carboxylic acid | C12H14N2O2 | Lacks methyl group; different activity profile | Variable biological activities |

| 2-Methyl-1H-benzoimidazole-5-carboxylic acid | C12H12N2O2 | Methyl group at position 2 | Potential anticancer properties |

Study on Anticancer Activity

A notable study evaluated a series of benzimidazole derivatives, including those structurally related to 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid. The results indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and Western blot analysis .

Study on Antimicrobial Efficacy

Another research effort focused on synthesizing and testing new benzimidazole derivatives for their antimicrobial activity. The findings highlighted that compounds with similar structural motifs exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further development in antibiotic therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with carboxylic acid precursors. For example, microwave-assisted synthesis (optimized at 100–120°C in ethanol or DMF) enhances reaction efficiency and yield . Key steps include alkylation at the N1-position using ethylating agents (e.g., ethyl iodide) and methylation at the C2-position with methyl halides. Post-synthetic hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH) yields the carboxylic acid .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Analytical techniques include:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Spectroscopy :

- IR : Confirm carboxylic acid (-COOH) stretch at ~1700–1720 cm⁻¹ and benzimidazole ring vibrations .

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl and methyl groups at N1/C2) .

- Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylation and C-methylation during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency by stabilizing transition states .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution rates .

- Microwave Irradiation : Reduces reaction time (30–60 minutes vs. 12–24 hours conventionally) and minimizes side products .

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent undesired side reactions during alkylation .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR bands)?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals .

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal lattice, as demonstrated for related benzimidazole-metal complexes .

- Computational Chemistry : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) to identify conformational isomers or tautomers .

Q. What strategies enable functionalization of the benzoimidazole core for targeted applications (e.g., drug design or coordination chemistry)?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (Cl, Br) at the C4/C6 positions using NBS or SOCl₂ for further cross-coupling reactions .

- Coordination Chemistry : Utilize the carboxylic acid group to form metal complexes (e.g., Cu²⁺, Ag⁺) for catalytic or antimicrobial studies. Stoichiometry (1:1 or 1:2 M:L) is confirmed via Job’s plot or mass spectrometry .

- Bioconjugation : Activate the -COOH group with EDC/NHS to attach biomolecules (e.g., peptides) for targeted drug delivery studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., conflicting enzyme inhibition results)?

- Methodological Answer :

- Assay Standardization : Ensure consistent experimental conditions (pH, temperature, substrate concentration) across studies .

- Metabolite Profiling : Use LC-MS to identify potential degradation products or active metabolites that may influence results .

- Structural Analog Comparison : Benchmark activity against structurally similar compounds (e.g., etomidate acid derivatives) to isolate substituent-specific effects .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders .

- Ventilation : Conduct reactions in a fume hood due to potential irritant vapors (e.g., during alkylation with methyl iodide) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.